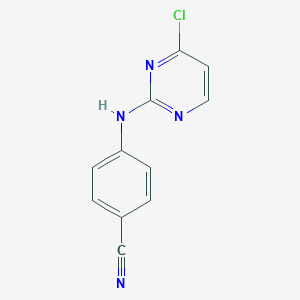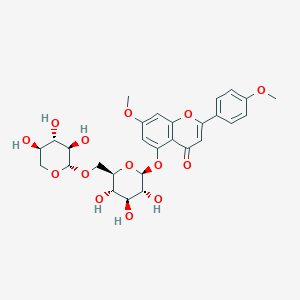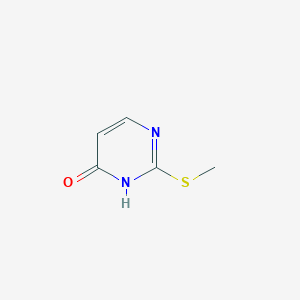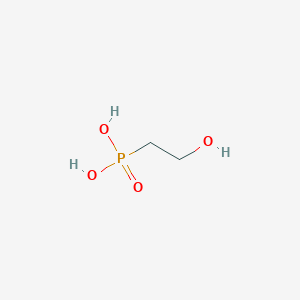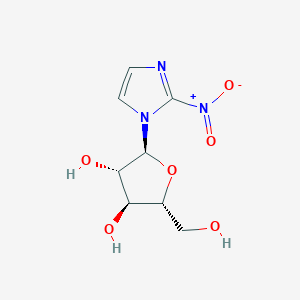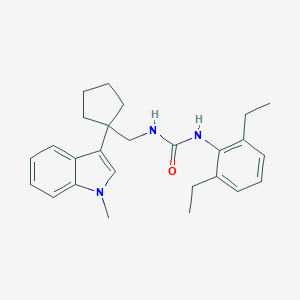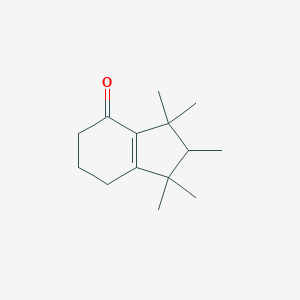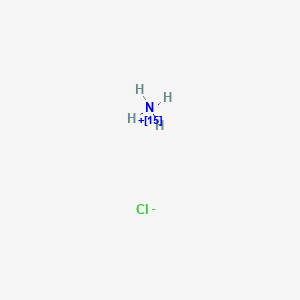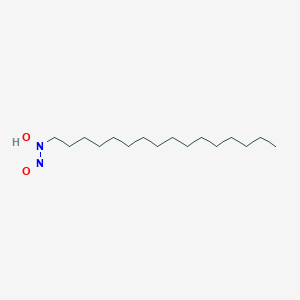
4-Mercaptopyridine
説明
4-Mercaptopyridine (4-MPy) is a compound that forms self-assembled monolayers (SAMs) on gold surfaces, such as Au(111). It is characterized by a sulfur atom (thiol group) that can bind to gold, and a pyridine ring that can participate in various interactions, including hydrogen bonding and π-π stacking .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 4-Mercaptopyridine, they do mention related compounds and their synthesis. For example, the synthesis of 3-Mercapto-2(1H)-pyridinone, a disubstituted pyridine, is achieved through a high-yielding process from readily available precursors, which could be analogous to the synthesis of 4-MPy .
Molecular Structure Analysis
The molecular structure of 4-MPy adsorbed on Au(111) has been extensively studied using in situ scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) calculations. These studies reveal that 4-MPy can form various ordered structures on the gold surface, including a (5 x √3) superstructure and a denser phase with a (10 x √3) lattice configuration . The adsorption geometry of 4-MPy is influenced by the presence of water and ions, which can lead to substantial structural changes .
Chemical Reactions Analysis
The adsorption of 4-MPy on Au(111) involves complex surface chemistry. In aqueous solutions, the SAMs can degrade over time, leading to the formation of adsorbed sulfur and a pitted gold surface. This degradation is attributed to surface reactions such as disulfide formation, which is driven by the stability of the sulfur-gold system . The pH of the solution also affects the structure of the monolayer, with acidic conditions favoring the formation of disulfide-like species .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-MPy SAMs are influenced by their interaction with the gold surface and the surrounding environment. The potential-induced phase transition observed in sulfuric acid solutions indicates that the local coverage and packing density of 4-MPy molecules can be modulated by the applied potential . The adsorption time and potential also play a role in determining the stability and structure of the SAMs . Additionally, the pH of the solution can lead to structural changes in the monolayer, as the acid-base equilibrium of the pyridine tailgroup shifts .
科学的研究の応用
Surface-Enhanced Raman Spectroscopy (SERS)
4-Mercaptopyridine is extensively used as a probe molecule in SERS studies. Its ability to adsorb onto metal surfaces, such as copper oxide and silver, enhances Raman scattering, providing a powerful tool for investigating surface phenomena and molecular interactions. Enhanced Raman scattering from 4-Mpy adsorbed on CuO nanocrystals shows significant enhancement compared to 4-Mpy in solution, demonstrating its utility in analyzing semiconductor substrates (Wang et al., 2007).
Nanoprobe Functionalization for pH Measurement
4-Mpy has been used to functionalize gold nanoparticles (AuNPs) for pH measurements using SERS. This approach enhances the sensitivity and reliability of pH sensing in complex environments, such as within cancer cells. The combination of 4-Mpy and bromide ions on AuNPs demonstrates improved performance in pH sensing, highlighting the molecule's role in developing sensitive analytical tools (Guo et al., 2019).
Intercalation Studies
The intercalation of 4-Mpy into Na+−montmorillonite has been explored to create functional materials with properties derived from the mercapto group. These studies provide insights into the molecular arrangement within intercalated compounds, contributing to the development of novel materials with potential applications in sensors and other technologies (Colilla et al., 2005).
Investigation of Molecular Structures
Raman scattering and SERS have been employed to study 4-Mpy in aqueous solutions and adsorbed on silver surfaces. These studies, supported by theoretical calculations, help in understanding the molecular structure and behavior of 4-Mpy, providing a basis for its application in molecular electronics and surface chemistry (Zhang et al., 2007).
Hydrogen Bonding Studies
4-Mpy has been used to study hydrogen bonding in crystalline structures through IR spectroscopy. These studies offer valuable information on the 'self-organization' effects in open-chain hydrogen bond systems, contributing to the understanding of molecular interactions in solid states (Flakus et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1H-pyridine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTDDANQIMVWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878773 | |
| Record name | 4(1H)-PYRIDINETHIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Mercaptopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11169 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Mercaptopyridine | |
CAS RN |
19829-29-9, 4556-23-4 | |
| Record name | 4(1H)-Pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Mercaptopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004556234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyridinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Mercaptopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-PYRIDINETHIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)
